molecular formula C11H9BrOS B8777828 (4-Bromothiophen-2-yl)(phenyl)methanol

(4-Bromothiophen-2-yl)(phenyl)methanol

Cat. No.: B8777828
M. Wt: 269.16 g/mol
InChI Key: FRULBZBFZIQMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromothiophen-2-yl)(phenyl)methanol is a useful research compound. Its molecular formula is C11H9BrOS and its molecular weight is 269.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the construction of more complex molecules through various reactions, including:

  • Suzuki Coupling Reactions : (4-Bromothiophen-2-yl)(phenyl)methanol can participate in Suzuki cross-coupling reactions, facilitating the formation of biaryl compounds. This method is particularly useful for synthesizing pharmaceuticals and agrochemicals .
  • Alkylation and Acyloxylation : The hydroxyl group in this compound allows for alkylation or acyloxylation reactions, which can introduce new functional groups into the molecule, enhancing its reactivity and potential applications .

Medicinal Chemistry

The biological activity of this compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of SMMC-7721 cells with an IC50 value of 88 nM, indicating potent activity without affecting normal human cells .
  • Mechanism of Action : The compound appears to exert its anticancer effects by inducing endoplasmic reticulum stress in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is crucial for its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MIC) for different strains have been reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

These findings suggest that the compound could be further explored as a lead compound for developing new antimicrobial agents .

Material Science Applications

In addition to its biological applications, this compound is also being investigated for use in materials science:

  • Organic Electronics : The compound's thiophene moiety contributes to its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its potential use in electronic devices .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

  • Synthesis and Biological Evaluation : A study demonstrated the synthesis of various derivatives of this compound through Suzuki coupling reactions, followed by biological evaluation against cancer cell lines. The results indicated that modifications to the phenolic structure significantly influenced anticancer activity .
  • Xenograft Tumor Models : In vivo studies using xenograft models showed that treatment with this compound led to significant tumor growth inhibition, further supporting its potential as an anticancer agent .
  • Flow Cytometry Analysis : Flow cytometric analysis revealed that treatment with this compound resulted in G0/G1 phase arrest in cancer cells, indicating a mechanism for its antiproliferative effects .

Properties

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

(4-bromothiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C11H9BrOS/c12-9-6-10(14-7-9)11(13)8-4-2-1-3-5-8/h1-7,11,13H

InChI Key

FRULBZBFZIQMHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CS2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4 dibromothiophene (3 g, 12.4 mmol) was dissolved in Et2O (50 mL) and cooled to −78° C. BuLi (1.6 M in hexanes)(8.1 mL, 13 mmol, 1.05 eg) was added dropwise over 20 min. then the yellow solution was stirred at −78° C. for 1 hour. Benzaldehyde (1.45 g, 13.64 mmol, 1.1 eg) dissolved in Et2O (15 mL) was added dropwise at a rate to maintain internal temperature <−70° C., then reaction mixture was allowed to warm slowly to 0° C. Quenched with Sat NH4Cl (50 mL) and phases partitioned. Organic fraction was washed with brine, dried, concentrated. Residue was chromatographed with 10% EtOAc/hexane to yield the title compound as a pale yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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